molecular formula C18H21NO2 B4965447 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol

Cat. No. B4965447
M. Wt: 283.4 g/mol
InChI Key: DIAOAASRHKYRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol, also known as FGIN-1-27, is a synthetic compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has a molecular formula of C20H23NO2.

Mechanism of Action

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol acts as a selective dopamine D3 receptor antagonist and a partial agonist of the dopamine D2 receptor. It also modulates the activity of other neurotransmitter systems such as serotonin and glutamate. The exact mechanism of its neuroprotective and anti-tumor effects is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase dopamine and acetylcholine levels in the brain, which may contribute to its neuroprotective effects. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol has several advantages for use in lab experiments, including its high potency and selectivity for dopamine receptors. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several potential future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of research is its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Further investigation is also needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-ethoxyphenol with 3,4-dihydroisoquinoline in the presence of a base, followed by the reduction of the resulting imine intermediate with sodium borohydride.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol has been studied extensively for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have neuroprotective effects, anti-inflammatory properties, and anti-tumor activity.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-21-17-9-5-8-16(18(17)20)13-19-11-10-14-6-3-4-7-15(14)12-19/h3-9,20H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAOAASRHKYRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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